molecular formula C11H16N6O4 B12389675 (2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

Cat. No.: B12389675
M. Wt: 296.28 g/mol
InChI Key: KHPCBZYTDJCPHW-RBXWHLPPSA-N
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Description

(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a nucleoside analog, which is a structural component of nucleic acids. This compound is significant in the field of medicinal chemistry due to its potential applications in antiviral and anticancer therapies. It is structurally related to naturally occurring nucleosides but has been modified to enhance its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves the following steps:

    Glycosylation Reaction: The starting material, a protected sugar derivative, undergoes a glycosylation reaction with a purine base, specifically 2,6-diaminopurine. This reaction is often catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

    Deprotection: The glycosylated product is then subjected to deprotection steps to remove any protecting groups, yielding the desired nucleoside analog.

Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

    Reduction: The compound can be reduced to modify the purine base or the sugar moiety.

    Substitution: The amino groups on the purine base can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of reduced purine or sugar derivatives.

    Substitution: Formation of alkylated or acylated nucleoside analogs.

Chemistry:

  • Used as a building block in the synthesis of modified nucleic acids for research purposes.
  • Employed in the study of nucleoside analogs and their interactions with enzymes.

Biology:

  • Investigated for its role in inhibiting viral replication by incorporating into viral DNA or RNA.
  • Studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine:

  • Explored as an antiviral agent against viruses such as HIV, hepatitis B, and herpes simplex virus.
  • Evaluated for its anticancer properties, particularly in targeting rapidly dividing cancer cells.

Industry:

  • Utilized in the development of diagnostic tools and assays for detecting nucleic acid sequences.
  • Applied in the production of pharmaceuticals and therapeutic agents.

Mechanism of Action

The compound exerts its effects by mimicking naturally occurring nucleosides and incorporating into nucleic acids. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in DNA and RNA synthesis.

Comparison with Similar Compounds

    Acyclovir: An antiviral nucleoside analog used to treat herpes simplex virus infections.

    Zidovudine: An antiretroviral medication used to treat HIV.

    Gemcitabine: A nucleoside analog used as a chemotherapy agent.

Comparison:

    Uniqueness: (2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is unique due to its specific stereochemistry and the presence of both amino and hydroxymethyl groups, which contribute to its distinct biological activity.

    Activity: Compared to similar compounds, it may exhibit different levels of potency and selectivity against various targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C11H16N6O4

Molecular Weight

296.28 g/mol

IUPAC Name

(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C11H16N6O4/c1-11(20)6(19)4(2-18)21-9(11)17-3-14-5-7(12)15-10(13)16-8(5)17/h3-4,6,9,18-20H,2H2,1H3,(H4,12,13,15,16)/t4-,6?,9-,11+/m1/s1

InChI Key

KHPCBZYTDJCPHW-RBXWHLPPSA-N

Isomeric SMILES

C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=C(N=C32)N)N)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O)O

Origin of Product

United States

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